Cas no 88227-04-7 ((z)-3-methylhepta-2,6-dienoic Acid)

(Z)-3-Methylhepta-2,6-dienoic acid is an unsaturated carboxylic acid characterized by a seven-carbon chain with conjugated double bonds at the 2- and 6-positions and a methyl substituent at the 3-position. This structure imparts reactivity useful in organic synthesis, particularly as a building block for fine chemicals and intermediates. The (Z)-configuration of the double bond influences its stereochemical behavior, making it valuable in stereoselective reactions. Its conjugated diene system may also contribute to applications in polymer chemistry or as a precursor for bioactive compounds. The compound’s distinct molecular architecture offers potential for tailored modifications in pharmaceutical or agrochemical research. Proper handling under inert conditions is recommended due to its likely sensitivity to oxidation.
(z)-3-methylhepta-2,6-dienoic Acid structure
88227-04-7 structure
Product name:(z)-3-methylhepta-2,6-dienoic Acid
CAS No:88227-04-7
MF:C8H12O2
MW:140.179682731628
MDL:MFCD21648518
CID:1920099
PubChem ID:13947388

(z)-3-methylhepta-2,6-dienoic Acid Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-methylhepta-2,6-dienoic acid
    • 2-Propenoic acid, 3-[(3-chlorophenyl)amino]-2-cyano-, ethyl ester, (Z)-
    • AC1LHPED
    • (Z)-3-m-Chloranilino-2-cyanacrylsaeureethylester
    • CTK1F2298
    • 2-Propenoic acid,3-[(3-chlorophenyl)amino]-2-cyano-,ethyl ester,(Z)
    • (Z)-3-Methyl-2,6-heptadienoic acid
    • (Z)-3-METHYLHEPTA-2,6-DIENOICACID
    • FD7117
    • SCHEMBL2527275
    • KEHYONOPDSZDIB-SREVYHEPSA-N
    • (Z)-3-METHYLHEPTA-2,6- DIENOIC ACID
    • 88227-04-7
    • (2Z)-3-METHYLHEPTA-2,6-DIENOIC ACID
    • (z)-3-methylhepta-2,6-dienoic Acid
    • MDL: MFCD21648518
    • Inchi: InChI=1S/C8H12O2/c1-3-4-5-7(2)6-8(9)10/h3,6H,1,4-5H2,2H3,(H,9,10)/b7-6-
    • InChI Key: KEHYONOPDSZDIB-SREVYHEPSA-N
    • SMILES: C=CCC/C(=C\C(=O)O)/C

Computed Properties

  • Exact Mass: 140.08400
  • Monoisotopic Mass: 140.083729621Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 0.975±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (2.4 g/l) (25 º C),
  • PSA: 37.30000
  • LogP: 1.98350

(z)-3-methylhepta-2,6-dienoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K09688-10g
(Z)-3-methylhepta-2,6- dienoic acid
88227-04-7 95%
10g
$4800 2024-05-25
eNovation Chemicals LLC
K09688-10g
(Z)-3-methylhepta-2,6- dienoic acid
88227-04-7 95%
10g
$4800 2025-02-20
Ambeed
A403013-1g
(Z)-3-Methylhepta-2,6-dienoic acid
88227-04-7 95%
1g
$482.0 2024-04-16
eNovation Chemicals LLC
K09688-10g
(Z)-3-methylhepta-2,6- dienoic acid
88227-04-7 95%
10g
$4800 2025-03-01

Additional information on (z)-3-methylhepta-2,6-dienoic Acid

Introduction to (Z)-3-Methylhepta-2,6-Dienoic Acid (CAS No. 88227-04-7)

(Z)-3-Methylhepta-2,6-dienoic acid is a key compound in the field of organic chemistry and pharmaceutical research, characterized by its unique molecular structure and versatile applications. With the CAS number 88227-04-7, this organic acid has garnered significant attention due to its potential in various biochemical pathways and synthetic methodologies. The compound's molecular formula, C₉H₁₂O₂, underscores its role as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

The (Z)-configuration of this dienoic acid distinguishes it from its geometric isomers, influencing its reactivity and interaction with biological systems. This stereochemical property has been a focal point in recent studies, where researchers are exploring its role in enzyme inhibition and substrate mimicry. The presence of a methyl group at the third carbon position further enhances its structural complexity, making it a valuable intermediate in organic synthesis.

In recent years, the interest in (Z)-3-methylhepta-2,6-dienoic acid has surged due to its applications in drug discovery and material science. Its ability to participate in Michael additions and Diels-Alder reactions makes it a preferred choice for chemists seeking to develop new synthetic routes. Moreover, the compound's stability under various conditions has been a subject of extensive research, ensuring its reliability in industrial applications.

One of the most compelling aspects of this compound is its potential in biochemistry. Studies have shown that derivatives of (Z)-3-methylhepta-2,6-dienoic acid can modulate key enzymatic pathways involved in inflammation and metabolic disorders. For instance, researchers have identified that certain analogs exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This discovery has opened up new avenues for developing treatments for chronic inflammatory diseases.

The pharmaceutical industry has also been keen on exploring the therapeutic potential of (Z)-3-methylhepta-2,6-dienoic acid. Its structural features make it an ideal candidate for designing molecules that can interact with biological targets with high specificity. Preliminary clinical trials have indicated that some derivatives show promise in treating conditions such as arthritis and cardiovascular diseases. These findings are particularly exciting as they highlight the compound's versatility and therapeutic efficacy.

Beyond pharmaceutical applications, (Z)-3-methylhepta-2,6-dienoic acid has found utility in material science. Its ability to form stable polymers and coatings has been exploited in developing advanced materials with enhanced mechanical and chemical properties. These materials are being tested for use in aerospace, automotive, and construction industries, where durability and performance are paramount.

The synthesis of (Z)-3-methylhepta-2,6-dienoic acid is another area of active research. Chemists have developed several efficient synthetic routes to produce this compound on an industrial scale. Among these methods, catalytic hydrogenation and photochemical reactions have emerged as particularly promising due to their high yields and minimal environmental impact. These advancements are crucial for ensuring a sustainable supply of the compound for various applications.

Environmental scientists have also taken note of (Z)-3-methylhepta-2,6-dienoic acid due to its potential role in biodegradation processes. Research suggests that certain derivatives can act as catalysts for breaking down environmental pollutants into less harmful substances. This application is particularly relevant in the context of developing eco-friendly solutions for waste management and pollution control.

The future prospects of (Z)-3-methylhepta-2,6-dienoic acid are vast and multifaceted. As our understanding of its chemical properties deepens, so does its potential to revolutionize multiple industries. Whether it is through drug development, material innovation, or environmental remediation, this compound is poised to play a pivotal role in shaping the future of science and technology.

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